molecular formula C12H16O4 B12609592 (2,5-Dihydroxyphenyl)methyl 3-methylbutanoate CAS No. 876665-01-9

(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate

Cat. No.: B12609592
CAS No.: 876665-01-9
M. Wt: 224.25 g/mol
InChI Key: NBXSLSCWWOUMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate is an organic compound with the molecular formula C12H16O4 This compound is characterized by the presence of two hydroxyl groups attached to a phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dihydroxyphenyl)methyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 2,5-dihydroxybenzyl alcohol and 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and ethers.

Scientific Research Applications

(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dihydroxyphenyl)methyl 3-methylbutanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as apoptosis and oxidative stress. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dihydroxyphenyl)methyl acetate
  • (2,5-Dihydroxyphenyl)methyl propanoate
  • (2,5-Dihydroxyphenyl)methyl butanoate

Uniqueness

(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate is unique due to the presence of the 3-methylbutanoate ester group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

876665-01-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(2,5-dihydroxyphenyl)methyl 3-methylbutanoate

InChI

InChI=1S/C12H16O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8,13-14H,5,7H2,1-2H3

InChI Key

NBXSLSCWWOUMPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC1=C(C=CC(=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.